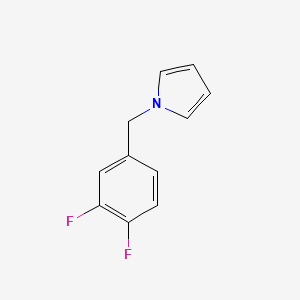

1-(3,4-Difluorobenzyl)-1H-pyrrole

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anion Receptors and Sensing Applications

1-(3,4-Difluorobenzyl)-1H-pyrrole has been utilized in the synthesis of specific compounds like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline. These compounds act as neutral anion receptors, showing augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate. This increased affinity is particularly notable in binding chloride and dihydrogen phosphate anions. The enhancements in anion-binding properties enable the use of these compounds as sensors, with certain compounds even showing naked-eye detectable changes, like color changes in the presence of phosphate anions (Anzenbacher et al., 2000).

Conductivity and Electropolymerization

Compounds derived from this compound have been investigated for their conductive properties. A study on copolymers containing pyrrole units, including derivations of this compound, explored their utility in gas and vapor sensing. These copolymers displayed varied conductive properties, which could be leveraged for creating specific toxic gas and vapor detectors (Hosseini & Entezami, 2003).

Applications in Organic Synthesis

The versatility of this compound extends to its use in organic synthesis. It functions as a building block for constructing various pyrrole derivatives. For instance, it's been used in synthesizing unsymmetrically 3,4-disubstituted pyrroles through methods involving regiospecific mono-halogenation and cross-coupling reactions. This showcases its potential in creating diverse pyrrole compounds with a range of substitution patterns, which can have various applications in chemical synthesis and drug development (Chan et al., 1997).

Luminescent Polymer Development

Another fascinating application lies in the development of highly luminescent polymers. Compounds containing derivations of this compound, such as the pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been incorporated into polymers. These polymers exhibit strong fluorescence, high quantum yields, and are soluble in common organic solvents. Their distinct optical and electrochemical properties make them candidates for use in optoelectronic devices (Zhang & Tieke, 2008).

Safety and Hazards

The safety data sheet for “3,4-Difluorobenzyl alcohol”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions might be necessary for handling “1-(3,4-Difluorobenzyl)-1H-pyrrole”.

Wirkmechanismus

Mode of Action

The exact mode of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole is currently unknown . It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the difluorobenzyl group may enhance the compound’s binding affinity to its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism.

Biochemische Analyse

Biochemical Properties

1-(3,4-Difluorobenzyl)-1H-pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 isoforms, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing metabolic pathways and biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By affecting these pathways, this compound can alter cellular functions and potentially contribute to therapeutic outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over extended periods. The long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics for accurate experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage thresholds and the compound’s pharmacokinetics is crucial for its safe and effective application in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels can provide insights into its biochemical roles and potential therapeutic applications. Detailed studies on its metabolic pathways are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity and therapeutic potential .

Eigenschaften

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEAXJYVELINPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

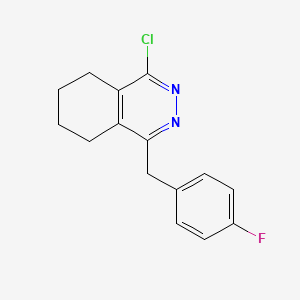

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)